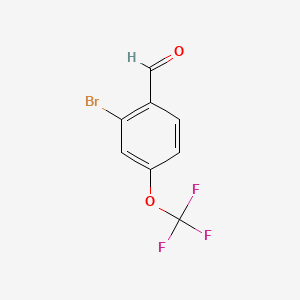

2-Bromo-4-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFBYDIXDWHKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681766 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-87-5 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-4-(trifluoromethoxy)benzaldehyde" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(trifluoromethoxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a key building block in medicinal and materials chemistry. The presence of the trifluoromethoxy (-OCF₃) group offers enhanced metabolic stability and lipophilicity, while the ortho-bromo substituent provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.[1][2] This document presents a field-proven synthetic protocol based on the electrophilic bromination of 4-(trifluoromethoxy)benzaldehyde, including a discussion of the underlying reaction mechanism. Furthermore, it establishes a full spectroscopic profile for the target compound, detailing expected outcomes from NMR, IR, and Mass Spectrometry analyses to ensure robust quality control and structural verification.

Synthesis Methodology: A Guided Approach

The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic substitution on 4-(trifluoromethoxy)benzaldehyde. This strategy is selected for its straightforward execution and use of readily available starting materials.

Rationale for Synthetic Strategy

The choice of direct bromination is guided by the electronic properties of the substituents on the aromatic ring. The trifluoromethoxy group, despite its electron-withdrawing inductive effect, acts as an ortho, para-director due to the resonance contribution of the oxygen lone pairs.[1] The aldehyde group is a meta-directing and deactivating group. Therefore, in the electrophilic substitution of 4-(trifluoromethoxy)benzaldehyde, the incoming electrophile (Br⁺) is directed to the positions ortho to the trifluoromethoxy group. The position ortho to the -OCF₃ group and meta to the -CHO group (C2) is the primary site of reaction.

A common and effective method for this transformation is the use of molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, which polarizes the Br-Br bond to generate a potent electrophile.

Visualizing the Synthetic Pathway

The overall transformation is a direct bromination at the C2 position of the aromatic ring.

Caption: Synthetic route via electrophilic bromination.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-(Trifluoromethoxy)benzaldehyde

-

Anhydrous Dichloromethane (DCM)

-

Iron(III) Bromide (FeBr₃) or Iron powder

-

Bromine (Br₂)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (approx. 0.05 eq). If using iron powder, it will react with bromine in situ to form FeBr₃.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the mixture back to 0°C and slowly quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O | [3] |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid or liquid | [4] |

| CAS Number | 85118-24-7 | [3][4] |

Spectroscopic Profile

The following sections detail the expected spectroscopic data based on the compound's structure and analysis of similar molecules.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.3 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO).

-

δ ~7.9-8.0 ppm (d, 1H): Aromatic proton ortho to the aldehyde group (H6).

-

δ ~7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom (H3).

-

δ ~7.4 ppm (dd, 1H): Aromatic proton meta to both the aldehyde and bromine (H5).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~189 ppm: Carbonyl carbon of the aldehyde.

-

δ ~150 ppm (q, J ≈ 1.8 Hz): Carbon attached to the -OCF₃ group (C4).

-

δ ~120.5 ppm (q, J ≈ 257 Hz): Carbon of the -CF₃ group.

-

Aromatic Region (δ ~115-138 ppm): Four distinct signals for the remaining aromatic carbons, including the carbon attached to bromine (C2).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -58 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[5][6]

-

~3080 cm⁻¹: Aromatic C-H stretching.

-

~2850, 2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).

-

~1705 cm⁻¹: Strong, sharp absorbance from the C=O (carbonyl) stretching of the aldehyde.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1150 cm⁻¹: Strong, broad absorbances corresponding to the C-F stretching of the -OCF₃ group.

-

~1050 cm⁻¹: C-O stretching of the aryl ether.

-

Below 800 cm⁻¹: C-Br stretching vibration.

2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 252/254 . The characteristic 1:1 isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragment Ions:

-

m/z ≈ 251/253 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z ≈ 223/225 ([M-CHO]⁺): Loss of the formyl radical.

-

m/z ≈ 173 ([M-Br]⁺): Loss of the bromine atom, a common fragmentation for bromo-aromatics.

-

Summary of Characterization Data

| Technique | Expected Key Features |

| ¹H NMR | Aldehyde singlet (~10.3 ppm), three distinct aromatic signals. |

| ¹³C NMR | Carbonyl signal (~189 ppm), quartet for -CF₃ carbon (~120.5 ppm). |

| ¹⁹F NMR | Sharp singlet around -58 ppm. |

| IR | Strong C=O stretch (~1705 cm⁻¹), strong C-F stretches (~1250-1150 cm⁻¹). |

| MS (EI) | M⁺ peak at m/z 252/254 with a 1:1 isotopic ratio. |

Conclusion

This guide outlines a reliable and well-reasoned approach for the synthesis of this compound. The detailed protocol for electrophilic bromination, coupled with a comprehensive characterization blueprint, provides researchers with the necessary tools to produce and validate this valuable chemical intermediate. The established spectroscopic benchmarks are critical for ensuring the purity and structural integrity of the compound, facilitating its successful application in advanced drug discovery and materials science research.

References

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]3]

-

Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 9. [Link]1][2]

-

Parlak, C., & Ramasami, P. (2024). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Journal of Molecular Structure. ResearchGate. Retrieved from [Link]5]

-

Brown, W. P. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]6]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-(trifluoromethyl)benzaldehyde | 85118-24-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzaldehyde: Properties, Characterization, and Synthetic Potential

Executive Summary

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde poised to be a valuable building block for drug discovery and materials science. Its strategic combination of a reactive aldehyde, a versatile aryl bromide, and a property-modulating trifluoromethoxy group offers a unique platform for synthesizing complex molecular architectures. The trifluoromethoxy (-OCF₃) moiety, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability and increase lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates.[1][2]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While extensive experimental data for this specific molecule is not broadly published, we leverage established principles of physical organic chemistry and data from analogous structures to provide expert insights into its expected behavior. Furthermore, we present detailed, field-proven protocols for the experimental determination of its core physicochemical properties, empowering researchers to generate the necessary data for their discovery programs.

Introduction: A Molecule of Strategic Importance

The rational design of therapeutic agents frequently involves the incorporation of fluorine-containing functional groups to fine-tune molecular properties.[3] this compound emerges as a significant synthetic intermediate, embodying three key structural features:

-

The Benzaldehyde Core: The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, oxidations to carboxylic acids, and olefination reactions.

-

The Trifluoromethoxy Group (-OCF₃): This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents, often used to enhance membrane permeability and block metabolic degradation at the site of substitution.[2][4]

-

The Ortho-Bromine Atom: The C-Br bond is a critical anchor point for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[5][6]

These features make the title compound a desirable starting material for creating novel chemical entities with tailored properties for pharmaceutical and agrochemical applications.[7]

Caption: Chemical Structure of this compound

Molecular and Structural Data

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1114808-87-5 | [7] |

| Molecular Formula | C₈H₄BrF₃O₂ | [7] |

| Molecular Weight | 269.02 g/mol | [7] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)C=O | [7] |

| InChIKey | NTFBYDIXDWHKBX-UHFFFAOYSA-N | [7] |

Physicochemical Properties: Knowns and Predictions

While specific, experimentally-derived data for this compound are sparse in peer-reviewed literature, we can predict its properties with a high degree of confidence based on its constituent functional groups.

| Property | Value / Predicted Value | Scientific Rationale and Significance |

| Appearance | White to light yellow solid or oil | Typical for aromatic aldehydes. Color may indicate minor impurities. |

| Melting Point | Predicted: Low-melting solid | The related compound 4-bromobenzaldehyde has a melting point of 57 °C.[5] The additional bulky and polar groups may alter crystal packing, but a solid state at room temperature is expected. |

| Boiling Point | Predicted: >200 °C at 760 mmHg | Aromatic aldehydes are high-boiling liquids or solids. The high molecular weight and polarity suggest a high boiling point. |

| Aqueous Solubility | Predicted: Low | The large, hydrophobic bromophenyl core and the highly lipophilic -OCF₃ group will dominate, leading to poor water solubility. This is a critical parameter for bioavailability and formulation. |

| LogP (Octanol/Water) | Predicted: High (>3.5) | The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly increasing the partition coefficient.[4] High LogP values suggest good membrane permeability but may also lead to promiscuous binding and metabolic liabilities. |

Predicted Spectroscopic Profile

Characterization of this molecule would rely on a standard suite of spectroscopic techniques. The expected key features are outlined below:

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.2 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear between δ 7.2-8.0 ppm, exhibiting a complex splitting pattern (likely a doublet, a singlet/narrow doublet, and a doublet of doublets) due to their unique electronic environments and coupling constants.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm.

-

Aromatic Carbons: Signals will appear in the δ 110-150 ppm range. The carbon attached to the -OCF₃ group will show a quartet due to coupling with fluorine.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet is expected around δ 120-124 ppm with a large C-F coupling constant (J ≈ 250-260 Hz).

-

-

¹⁹F NMR:

-

A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, likely appearing in the range of δ -56 to -60 ppm. This is a highly diagnostic signal for confirming the presence of the moiety.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl will be present around 1690-1715 cm⁻¹.

-

Aldehyde C-H Stretch: Two weaker bands are expected near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-O-C and C-F Stretches: Strong absorption bands are expected in the fingerprint region, typically between 1050-1250 cm⁻¹, corresponding to the ether and C-F bonds.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 268 and 270 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.

-

Key Fragments: Expect to see fragments corresponding to the loss of -H (M-1), the aldehyde group -CHO (M-29), and the bromine atom -Br (M-79/81).

-

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate.

Caption: Key synthetic transformations of this compound.

-

Reactions at the Aldehyde: The electron-withdrawing effects of both the ortho-bromine and para-trifluoromethoxy groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhances its reactivity in standard aldehyde transformations such as Wittig reactions, Grignard additions, and reductive aminations.[6]

-

Reactions at the Aryl Bromide: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of biaryl systems (Suzuki coupling), stilbenes (Heck coupling), and arylamines (Buchwald-Hartwig amination), which are privileged structures in medicinal chemistry.[8][9]

Protocols for Experimental Characterization

To address the gap in publicly available data, the following validated protocols are provided for determining key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the gold standard for regulatory submissions.[10]

Causality: The shake-flask method is designed to achieve a true equilibrium between the solid-state compound and a saturated aqueous solution. Incubation time, temperature control, and proper phase separation are critical to ensure the measured concentration reflects the true thermodynamic solubility, which is essential for accurate biopharmaceutical classification.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[10]

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The prolonged agitation ensures the system reaches equilibrium.[11]

-

Phase Separation: After incubation, allow the vial to stand at the same temperature to let coarse particles settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microparticulates.

-

Quantification: Prepare a standard curve by making serial dilutions of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Analyze the filtered aqueous sample and the standards by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[12]

-

Reporting: The determined concentration is reported as the aqueous solubility in units of µg/mL or µM.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Protocol 2: Determination of LogP by Reverse-Phase HPLC (RP-HPLC)

This method provides a rapid and reliable estimation of the octanol-water partition coefficient (LogP), a critical measure of lipophilicity.[13]

Causality: The RP-HPLC method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated from its retention time. This avoids the experimental challenges of the traditional shake-flask LogP method, such as emulsion formation.[14][15]

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a solution containing a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject the mixture and record the retention time (t_R) for each standard.

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Standard Curve Generation: Plot log(k') versus the known LogP values for the reference compounds. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).[13]

-

Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the identical conditions, and determine its retention time and calculate its log(k').

-

LogP Determination: Use the calibration equation from step 4 to calculate the LogP of the test compound from its measured log(k').

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related structural analogs and general chemical principles dictate a cautious approach.

-

Hazard Profile: Based on analogs like 3-bromo-5-(trifluoromethoxy)benzaldehyde and other halogenated aromatic aldehydes, this compound should be handled as a potential irritant and acutely toxic substance.[16] It is likely to cause skin irritation (H315) and serious eye irritation (H319).[17] It may also be harmful if swallowed (H302) or inhaled.

-

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a synthetic building block with significant potential, particularly for applications in medicinal chemistry. Its unique constellation of functional groups provides multiple avenues for synthetic diversification while embedding the desirable physicochemical properties of the trifluoromethoxy group. Although detailed experimental data is currently limited, its properties can be reliably predicted, and this guide provides the necessary framework and protocols for researchers to perform their own definitive characterization. As the demand for sophisticated, fluorinated intermediates continues to grow, this compound is well-positioned to become a key component in the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. 2-Bromo-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Trifluoromethylation. Available at: [Link]

-

El Tayar, N., et al. (1991). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available at: [Link]

-

Wikipedia. 4-Bromobenzaldehyde. Wikimedia Foundation. Available at: [Link]

-

Amador, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

ECETOC. Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

-

Vaz, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling. Available at: [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ichitsuka, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

-

Jumina, J., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Available at: [Link]

-

de Souza, A. T., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

-

FDC Chemical. This compound. Available at: [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available at: [https://www.researchgate.net/publication/313881026_Determination_of_reversed-phase_high_performance_liquid_chromatography_based_octanol-water_partition_coefficients_for_neutral_and_ionizable_compounds_Methodology_evaluation]([Link]_ chromatography_based_octanol-water_partition_coefficients_for_neutral_and_ionizable_compounds_Methodology_evaluation)

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Available at: [Link]

-

Chemcasts. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-32-7) Properties. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy this compound | 1114808-87-5 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzaldehyde: A Versatile Building Block in Modern Drug Discovery

Abstract: 2-Bromo-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde poised to be a valuable intermediate for researchers in medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring a reactive aldehyde, a versatile bromine handle for cross-coupling, and a lipophilic, metabolically stable trifluoromethoxy group, offers a compelling platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a proposed synthetic pathway, key reactivity patterns, and its strategic applications in drug development, grounded in the established principles of organofluorine chemistry.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity, metabolic stability, and nuanced electronic effects, making it a powerful tool for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

The trifluoromethoxy group is often considered a lipophilic bioisostere for groups like methoxy (-OCH3), but its strong electron-withdrawing nature and the metabolic robustness of the C-F bonds provide distinct advantages.[2] Incorporating this group can lead to enhanced cell membrane permeability and increased in-vivo half-life by shielding the molecule from enzymatic degradation.[2][3]

This compound capitalizes on these benefits by embedding the -OCF3 group within a synthetically versatile benzaldehyde framework. The presence of a bromine atom at the ortho-position to the aldehyde creates a powerful synthetic intermediate, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of novel drug candidates.

Physicochemical Properties and Identification

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)C=O |

| CAS Number | Not assigned or not publicly available. |

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis and Manufacturing Workflow

A robust and scalable synthesis of this compound can be envisioned starting from the readily available precursor, 2-bromo-4-hydroxybenzaldehyde. The key transformation is the introduction of the trifluoromethyl group onto the phenolic oxygen.

Synthetic Scheme: 2-Bromo-4-hydroxybenzaldehyde → this compound

This transformation can be achieved via trifluoromethylation using reagents such as the Langlois reagent (CF₃SO₂Na) under oxidative conditions or using electrophilic trifluoromethylating agents. A plausible laboratory-scale protocol is outlined below.

Protocol 1: Synthesis via Trifluoromethylation

Causality and Experimental Choices:

-

Starting Material: 2-bromo-4-hydroxybenzaldehyde is chosen for its commercial availability and the presence of the required bromine and aldehyde functionalities.

-

Reagent: Sodium triflinate (CF₃SO₂Na, Langlois' reagent) with an oxidant like tert-butyl hydroperoxide (TBHP) is a well-established method for generating the CF₃ radical for addition to phenols. This method is often preferred for its operational simplicity and reagent accessibility.

-

Solvent: A mixture of acetonitrile and water is typically used to ensure solubility of both the organic substrate and the inorganic reagents.

-

Inert Atmosphere: While not strictly required for all radical reactions, an inert atmosphere (N₂ or Ar) is good practice to prevent unwanted side reactions with atmospheric oxygen.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-hydroxybenzaldehyde (1.0 eq) and sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 eq).

-

Solvent Addition: Add a 2:1 mixture of degassed acetonitrile and water to the flask to dissolve the solids.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Group: The aldehyde is highly electrophilic, readily participating in nucleophilic additions, Wittig reactions, reductive aminations, and condensations to build molecular complexity.[4]

-

Bromo Group: The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of C-C, C-N, and C-O bonds.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the bromo group to form a biaryl linkage, a common motif in pharmaceuticals.

Causality and Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential for the catalytic cycle. The choice of phosphine ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium species and promoting efficient oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. An aqueous solution of the base is often used.

-

Solvent System: A two-phase solvent system like toluene/ethanol/water or dioxane/water is common, facilitating the dissolution of both organic and inorganic components. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via cannula.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aldehyde Proton (~10.3 ppm): A singlet, deshielded due to the electronegativity of the carbonyl oxygen. Aromatic Protons (7.5-8.0 ppm): A complex multiplet pattern for the three aromatic protons, with coupling constants characteristic of ortho and meta relationships. |

| ¹³C NMR | Carbonyl Carbon (~190 ppm): A signal in the far downfield region. Aromatic Carbons (110-160 ppm): Six distinct signals, including two quaternary carbons (C-Br and C-OCF₃). The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | -OCF₃ Group (~ -58 ppm): A sharp singlet, as there are no adjacent fluorine atoms. This is a highly characteristic signal for the trifluoromethoxy group. |

| IR (cm⁻¹) | C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption characteristic of an aromatic aldehyde. C-F Stretches (1100-1300 cm⁻¹): Multiple strong bands indicative of the trifluoromethyl group. C-Br Stretch (500-600 cm⁻¹): A weaker absorption in the fingerprint region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 268/270 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Loss of Br (M-79/81), loss of CHO (M-29), and presence of a CF₃ fragment (m/z 69). |

Safety and Handling

-

Hazards: Based on structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[6][7]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde.

Conclusion

This compound represents a sophisticated and highly valuable building block for chemical synthesis. The strategic placement of its three functional groups provides a predictable and versatile platform for constructing novel molecules with potentially enhanced pharmacological properties. The trifluoromethoxy group, in particular, offers a proven method for improving metabolic stability and lipophilicity, key attributes in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically deploy this promising intermediate in their research and development programs.

References

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]3]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]2]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]1]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. Available at: [Link]7]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-4-(trifluoromethyl)benzaldehyde | 85118-24-7 [sigmaaldrich.com]

- 7. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility of 2-Bromo-4-(trifluoromethoxy)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their synthetic and formulation endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, processability, and ultimate efficacy. For a molecule like this compound, which serves as a versatile intermediate in the synthesis of complex pharmaceutical agents, a thorough understanding of its solubility profile is not merely advantageous—it is indispensable.[1]

The strategic incorporation of moieties such as the trifluoromethoxy group is a well-established approach in drug design to modulate properties like metabolic stability and lipophilicity.[2] However, these modifications also significantly impact how the molecule interacts with various solvents. This guide, therefore, aims to equip the discerning scientist with the theoretical framework and practical methodologies to navigate the solubility landscape of this compound, thereby accelerating research and development timelines.

Physicochemical Properties: A Predictive Framework for Solubility

Before embarking on experimental solubility determination, a foundational understanding of the inherent properties of this compound is crucial. These characteristics provide a predictive lens through which we can anticipate its behavior in different solvent environments.

The widely accepted principle of "like dissolves like" serves as our initial guidepost.[3] This adage suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. The molecular structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O | [4] |

| Molecular Weight | 253.02 g/mol | [4] |

| Appearance | Pale-yellow to Yellow-brown Solid or Liquid | |

| Boiling Point | 230.0 ± 40.0 °C (at 760 Torr) | [5] |

| Density | 1.677 ± 0.06 g/cm³ | [5] |

| Flash Point | 92.9 ± 27.3 °C | [5] |

The presence of the electronegative bromine, fluorine, and oxygen atoms introduces polarity into the molecule. The aldehyde group, in particular, can act as a hydrogen bond acceptor. Conversely, the benzene ring and the trifluoromethoxy group contribute to its lipophilic character. This duality suggests that the compound will likely exhibit solubility in a range of solvents with varying polarities.

To illustrate the interplay of these structural features, consider the following diagram:

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Khan Academy [khanacademy.org]

- 4. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 85118-24-7 CAS MSDS (2-bromo-4-(trifluoromethyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(trifluoromethoxy)benzaldehyde

Introduction

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde functionality, a bromine atom suitable for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group makes it a versatile building block for the synthesis of complex organic molecules. Accurate and unambiguous structural elucidation of this compound is paramount for its effective utilization in research and development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation and analysis of this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and practical experimental protocols.

Molecular Structure and Key Features

The structure of this compound presents a distinct substitution pattern on the benzene ring, which dictates its spectroscopic fingerprint. The aldehyde group at position 1, the bromine atom at position 2, and the trifluoromethoxy group at position 4 create a unique electronic environment for each atom, leading to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic and aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the aldehyde, bromine, and trifluoromethoxy groups will generally shift the aromatic protons downfield.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 10.2 - 10.4 | s (singlet) | - |

| Aromatic H-3 | 7.6 - 7.8 | d (doublet) | ~8.5 |

| Aromatic H-5 | 7.4 - 7.6 | dd (doublet of doublets) | ~8.5, ~2.0 |

| Aromatic H-6 | 7.9 - 8.1 | d (doublet) | ~2.0 |

Causality Behind Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield singlet.[1]

-

Aromatic Protons:

-

H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to the most downfield shift among the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-3: This proton is meta to the aldehyde and ortho to the trifluoromethoxy group. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the bromine atom and meta to both the aldehyde and trifluoromethoxy groups. It will exhibit coupling to both H-3 and H-6, resulting in a doublet of doublets.

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic C-1 | 135 - 138 |

| Aromatic C-2 (C-Br) | 120 - 125 |

| Aromatic C-3 | 128 - 132 |

| Aromatic C-4 (C-OCF₃) | 150 - 155 (q, J ≈ 2 Hz) |

| Aromatic C-5 | 115 - 120 |

| Aromatic C-6 | 133 - 136 |

| Trifluoromethoxy (-OCF₃) | 118 - 122 (q, J ≈ 260 Hz) |

Causality Behind Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon attached to the bromine (C-2) will be shifted upfield relative to unsubstituted benzene, while the carbons attached to the aldehyde (C-1) and trifluoromethoxy (C-4) groups will be shifted downfield.

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. The carbon attached to this group (C-4) will also show a small quartet splitting.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use the same locked and shimmed conditions as for the ¹H NMR experiment.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A wider spectral width (e.g., 240 ppm) is required compared to ¹H NMR.[3]

-

A longer relaxation delay (e.g., 2 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2850 - 2820, 2750 - 2720 | Aldehyde C-H stretch (Fermi doublet) | Weak |

| ~1710 | Aldehyde C=O stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretches | Medium-Strong |

| 1250 - 1050 | C-O stretch and C-F stretches | Strong |

| ~850 | Aromatic C-H out-of-plane bend | Strong |

Causality Behind Predictions:

-

Aldehyde Group: The C=O stretch of the aldehyde is a strong, sharp absorption and is highly diagnostic.[4] The two weak bands for the aldehyde C-H stretch (Fermi doublet) are also characteristic.[5]

-

Aromatic Ring: The aromatic C-H and C=C stretching vibrations are expected in their typical regions.

-

Trifluoromethoxy Group: The C-F stretching vibrations of the trifluoromethoxy group are expected to give rise to one or more strong absorption bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular weight is 270.01 g/mol (for the ⁷⁹Br isotope) and 272.01 g/mol (for the ⁸¹Br isotope).

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Predicted Major Fragment Ions

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

| 270/272 | [C₈H₄BrF₃O]⁺˙ (Molecular Ion) |

| 269/271 | [M-H]⁺ |

| 241/243 | [M-CHO]⁺ |

| 191 | [M-Br]⁺ |

| 173 | [C₇H₄F₃O]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion is formed by the loss of an electron.

-

[M-H]⁺: Loss of a hydrogen radical, likely from the aldehyde group.

-

[M-CHO]⁺: Loss of the formyl radical (CHO), a common fragmentation pathway for benzaldehydes.

-

[M-Br]⁺: Cleavage of the C-Br bond.

-

[C₇H₄F₃O]⁺: Subsequent loss of a bromine radical from the [M-CHO]⁺ fragment.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the isotopic pattern of bromine-containing fragments with the theoretical distribution.

Conclusion

The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers - Benchchem. (n.d.).

- Proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO - Doc Brown's Chemistry. (n.d.).

- Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (1992). Applied Spectroscopy, 46(2), 293-305.

- Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).

- C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.).

- A Comparative Guide to the Spectroscopic Analysis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Derivatives - Benchchem. (n.d.).

- Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide - Benchchem. (n.d.).

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzaldehyde

An In-depth Exploration of its Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Fluorinated Moieties

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of parent molecules.[1] This technical guide delves into the discovery and history of a particularly valuable, yet sparsely documented, building block: 2-Bromo-4-(trifluoromethoxy)benzaldehyde . While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorination technologies and the strategic application of trifluoromethoxylated intermediates in pharmaceutical and agrochemical research. This guide will provide a comprehensive overview of its likely synthetic pathways, key properties, and potential applications, offering a vital resource for professionals in the field.

A Plausible History: Inferring the Genesis of a Niche Reagent

The history of this compound is not one of a landmark discovery but rather a logical progression in the ever-expanding toolbox of synthetic chemistry. Its existence and utility can be inferred from the development and commercial availability of its precursors and the establishment of robust synthetic methodologies. The journey to this compound likely began with the synthesis and exploration of simpler fluorinated aromatics. A key precursor, 4-(trifluoromethoxy)aniline , serves as a logical starting point for the introduction of the bromine and aldehyde functionalities. While numerous methods exist for the synthesis of 4-(trifluoromethoxy)aniline, a common industrial approach involves the trifluoromethoxylation of a suitable aniline precursor.[2]

The subsequent transformation of 4-(trifluoromethoxy)aniline to this compound would most logically proceed through a series of well-established reactions, as outlined in the synthetic protocol below. The CAS number for the related precursor, 2-Bromo-4-(trifluoromethoxy)aniline, is 175278-17-8, indicating its established presence in the chemical landscape.

Synthetic Protocol: A Labyrinth of Reactions Leading to a Key Intermediate

The synthesis of this compound is not explicitly detailed in a single, readily available source. However, based on established and reliable organic chemistry transformations, a highly probable multi-step synthetic route can be devised starting from the commercially available 4-(trifluoromethoxy)aniline. This proposed pathway leverages the versatility of diazonium salt chemistry, a cornerstone of aromatic compound synthesis.

Proposed Synthetic Pathway

The logical synthetic pathway from 4-(trifluoromethoxy)aniline to the target compound is envisioned as a three-step process:

-

Bromination of 4-(trifluoromethoxy)aniline to introduce the bromine atom at the ortho position.

-

Diazotization of the resulting 2-Bromo-4-(trifluoromethoxy)aniline to form a reactive diazonium salt.

-

Formylation of the diazonium salt to introduce the aldehyde group, yielding the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Workflow

The following is a detailed, step-by-step methodology for the proposed synthesis. This protocol is a composite of standard procedures for each reaction type and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

-

Reaction Principle: Electrophilic aromatic substitution (bromination) of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is ortho, para-directing, and the para position is blocked, thus directing the incoming electrophile to the ortho position.

-

Procedure:

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-Bromo-4-(trifluoromethoxy)aniline.

-

Step 2: Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline

-

Reaction Principle: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Procedure:

-

Suspend 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt solution is typically indicated by a color change. This solution should be used immediately in the next step.

-

Step 3: Formylation via a Sandmeyer-type Reaction

-

Reaction Principle: The Sandmeyer reaction and its variations are classic methods for the conversion of aryl diazonium salts to a wide range of functional groups. For formylation, a common method involves reaction with formaldoxime or a similar formaldehyde equivalent in the presence of a copper catalyst.

-

Procedure:

-

In a separate flask, prepare a solution of the formylating agent (e.g., formaldoxime) and a copper(I) catalyst (e.g., CuCl or CuBr) in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution from Step 2 to the formylating agent solution at a controlled temperature (typically 0-10 °C).

-

Vigorous nitrogen evolution is usually observed.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up the reaction by extracting the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

-

Caption: Step-by-step experimental workflow for the proposed synthesis.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be reasonably predicted based on its structure and comparison with analogous compounds like 2-Bromo-4-(trifluoromethyl)benzaldehyde.[3][4]

| Property | Predicted/Expected Value |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Appearance | Likely a pale yellow solid or oil |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| ¹H NMR | Aldehyde proton (CHO) expected around δ 10.0-10.5 ppm (singlet). Aromatic protons will show a complex multiplet pattern in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) expected around δ 185-195 ppm. Carbon bearing the -OCF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |

| IR Spectroscopy | Characteristic C=O stretch for the aldehyde at ~1700 cm⁻¹. Strong C-F stretching bands expected in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2⁺ in ~1:1 ratio) should be observable. |

Applications in Drug Discovery and Beyond

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a well-established bioisostere for other functional groups and can significantly improve the pharmacological profile of a drug candidate.[1]

-

Medicinal Chemistry: The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the construction of diverse molecular scaffolds.[5] The presence of the bromine atom provides a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of further molecular complexity. This dual reactivity makes it an attractive starting material for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides. The unique substitution pattern of this compound makes it a candidate for the development of new agrochemicals with improved properties.

-

Materials Science: The electron-withdrawing nature of the trifluoromethoxy and bromo groups can influence the electronic properties of larger conjugated systems. This suggests potential applications in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.

Conclusion

While the definitive history of the first synthesis of this compound remains to be unearthed from the annals of chemical literature, its significance as a synthetic building block is clear. The logical and well-precedented synthetic pathways, coupled with the known benefits of the trifluoromethoxy group, position this compound as a valuable tool for researchers in the ongoing quest for novel and improved molecules. This guide provides a foundational understanding of its likely synthesis, properties, and applications, empowering scientists and drug development professionals to harness its potential in their research endeavors.

References

- Benchchem. (2025). Technical Guide: Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.

- Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)

- Benchchem. (2025). Application Notes and Protocols for 2-[4-(Trifluoromethyl)phenyl]benzaldehyde in Pharmaceutical Development.

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (1984).

- Google Patents. (1939). US2180772A - Trifluoromethyl benzaldehydes.

- Benchchem. (2025). A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry.

- Benchchem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (2015). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Benchchem. (2025). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.

- ResearchGate. (2025). (PDF)

- Google Patents. (2019).

- Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)

- Biosynth. (n.d.). 4-Allyl-2-methoxyphenol.

- Sigma-Aldrich. (n.d.).

- MDPI. (2022). Synthesis of Novel Phosphorus-Containing Derivatives of 1,3,4-Trimethylglycoluril via the Birum–Oleksyszyn Reaction.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 3. 2-Bromo-4-(trifluoromethyl)benzaldehyde | 85118-24-7 [sigmaaldrich.com]

- 4. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-4-(trifluoromethoxy)benzaldehyde

Abstract

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its synthetic utility is largely dictated by the reactivity of the aldehyde group, which is significantly modulated by the electronic and steric influences of the ortho-bromo and para-trifluoromethoxy substituents. This technical guide provides a comprehensive analysis of the aldehyde's reactivity profile. We will dissect the underlying electronic principles governing its electrophilicity and explore its performance in key synthetic transformations, including nucleophilic additions, condensation reactions, and oxidations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the effective use of this versatile reagent.

Core Principles: The Electronic and Steric Landscape

The chemical behavior of the aldehyde group in this compound is not merely that of a typical benzaldehyde; it is a direct consequence of the powerful electronic and steric effects exerted by its substituents. Understanding these influences is paramount to predicting its reactivity and designing successful synthetic strategies.

The Ortho-Bromo Substituent: A Dual Influence

The bromine atom at the C2 position exerts two opposing electronic forces:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and pulls electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the ring's π-system. This resonance effect donates electron density, which would typically decrease electrophilicity. However, for halogens beyond the second period, the overlap between the larger p-orbitals and the carbon 2p orbitals is poor, making the +M effect significantly weaker than the -I effect.[2]

Furthermore, the presence of a bulky bromine atom ortho to the aldehyde group introduces steric hindrance , which can impede the approach of large nucleophiles to the carbonyl carbon. This factor must be considered when selecting reagents and reaction conditions.

The Para-Trifluoromethoxy Group: A Potent Electron Sink

The trifluoromethoxy (-OCF₃) group at the C4 position is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[3] Its influence is dominated by a powerful inductive effect:

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, subsequently, from the entire aromatic ring. This effect is significantly stronger than that of a methoxy group and profoundly deactivates the ring.

-

Mesomeric Effect (+M): While the oxygen atom can donate a lone pair to the ring via resonance, this effect is severely attenuated by the fluorine atoms, which inductively withdraw electron density from the oxygen itself.

Synergistic Effects on Aldehyde Reactivity